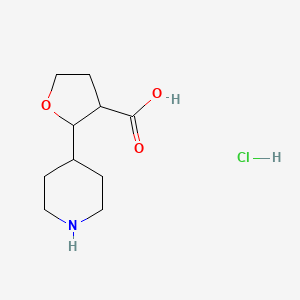

2-(Piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride

Beschreibung

2-(Piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride (CAS: 1808587-37-2) is a bicyclic organic compound featuring a piperidine ring fused to an oxolane (tetrahydrofuran) moiety, with a carboxylic acid group at the 3-position of the oxolane ring and a hydrochloride salt formulation. Its molecular formula is C₁₀H₁₈ClNO₃, with a molecular weight of 235.71 g/mol . This compound is commercially available through suppliers such as Neostar United and Huayang Chemical Co., LTD, and is primarily utilized as a pharmaceutical intermediate in medicinal chemistry due to its structural resemblance to bioactive molecules targeting central nervous system (CNS) receptors .

Eigenschaften

Molekularformel |

C10H18ClNO3 |

|---|---|

Molekulargewicht |

235.71 g/mol |

IUPAC-Name |

2-piperidin-4-yloxolane-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H17NO3.ClH/c12-10(13)8-3-6-14-9(8)7-1-4-11-5-2-7;/h7-9,11H,1-6H2,(H,12,13);1H |

InChI-Schlüssel |

LULCEWZXUXCYFT-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC1C2C(CCO2)C(=O)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Piperidin-4-yl)oxolan-3-carbonsäure-Hydrochlorid beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein gängiges Verfahren beinhaltet die Reaktion von Piperidinderivaten mit Oxolancarbonsäure unter sauren Bedingungen, um das gewünschte Produkt zu bilden . Die Reaktion wird üblicherweise bei Raumtemperatur mit hoher Ausbeute durchgeführt.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion dieser Verbindung mehrstufige Syntheseprozesse umfassen, einschließlich Hydrierung, Cyclisierung und Reinigungsschritten. Die Verwendung von Katalysatoren wie Palladium oder Nickel kann die Effizienz der Reaktionen verbessern . Das Endprodukt wird oft in kristalliner Form erhalten und durch Umkristallisation gereinigt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(Piperidin-4-yl)oxolan-3-carbonsäure-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxoderivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln, oft unter Verwendung von Hydrierungskatalysatoren.

Substitution: Sie kann nucleophile Substitutionsreaktionen eingehen, bei denen die Piperidin- oder Oxolanringe modifiziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Wasserstoffgas in Gegenwart von Palladium- oder Nickelkatalysatoren wird oft verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden unter basischen oder sauren Bedingungen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Piperidin- und Oxolanderivate, die in der pharmazeutischen Synthese und anderen Anwendungen weiter verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(Piperidin-4-yl)oxolan-3-carbonsäure-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Der Piperidinring kann natürliche Substrate imitieren, wodurch die Verbindung an aktive Stellen binden und die biologische Aktivität modulieren kann. Diese Wechselwirkung kann je nach Kontext zur Hemmung oder Aktivierung spezifischer Signalwege führen.

Wirkmechanismus

The mechanism of action of 2-(Piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(Piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride with three analogous compounds, highlighting structural, physicochemical, and functional differences.

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Differences

Piperidine vs. Pyrrolidine Rings: The target compound and 3-piperidinecarboxylic acid both contain a piperidine ring (6-membered), whereas 1-methyl-5-oxopyrrolidine-3-carboxylic acid features a pyrrolidine ring (5-membered). The smaller pyrrolidine ring may confer higher metabolic stability but reduced conformational flexibility compared to piperidine derivatives . The oxolane ring in the target compound introduces ether functionality, enhancing solubility compared to non-ether analogs like 3-piperidinecarboxylic acid .

Functional Groups and Reactivity :

- The Boc-protected derivative (rac-(2R,3R)-2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)oxolane-3-carboxylic acid) includes a tert-butoxycarbonyl group, increasing lipophilicity (logP ~2.3) and making it suitable for solid-phase peptide synthesis . In contrast, the hydrochloride salt of the target compound is water-soluble (logP ~0.5), ideal for aqueous-phase reactions .

- The ketone group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid may influence its binding affinity to enzymes or receptors, differentiating it from the ether-linked oxolane in the target compound .

Biological and Synthetic Utility: 3-Piperidinecarboxylic acid (CAS 498-95-3) lacks the oxolane ring and is a simpler building block for synthesizing alkaloids or neuromodulators .

Biologische Aktivität

2-(Piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride, a synthetic compound with a complex structure, has garnered significant attention for its potential biological activities. The compound features a piperidine ring, an oxolane structure, and a carboxylic acid functional group, which contribute to its diverse interactions within biological systems. This article explores the biological activity of this compound, emphasizing its antimicrobial, neuroprotective, and analgesic properties.

The molecular formula of this compound is C11H20ClN2O2, with a molecular weight of approximately 248.75 g/mol. The presence of the hydrochloride salt enhances its solubility in aqueous solutions, making it suitable for various biological assays and applications.

1. Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity, potentially inhibiting the growth of bacteria and fungi. This property suggests its application in treating infections caused by resistant strains.

2. Neuroprotective Effects

The piperidine component may interact with neurotransmitter systems, which could offer benefits in neurodegenerative diseases. Research indicates that compounds with similar structures have shown promise in protecting neuronal cells from damage and promoting neuroprotection.

3. Analgesic Activity

Initial investigations suggest that this compound may possess analgesic and anti-inflammatory properties. Its mechanism of action likely involves modulation of receptor activity or enzyme interactions, although specific pathways require further elucidation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. Computational models can enhance predictions by analyzing how structural modifications affect biological interactions.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C11H20ClN2O2 | Contains both piperidine and oxolane rings; potential analgesic properties |

| rac-(3R,4R)-3-(cyanomethyl)piperidin-4-yl benzoate hydrochloride | C14H18ClN3O2 | Potential applications in CNS disorders |

| 1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid | C11H12F3N3O2S | Noted for antimicrobial properties |

Case Studies and Research Findings

Research has shown that the compound's unique combination of functional groups allows for diverse interactions with biological targets. For instance:

- Neuroprotective Studies : A study indicated that similar compounds could reduce oxidative stress in neuronal cells, suggesting that this compound may also provide neuroprotective benefits.

- Antimicrobial Efficacy : In vitro assays demonstrated that this compound could inhibit bacterial growth effectively compared to standard antibiotics, highlighting its potential as an alternative treatment option.

- Analgesic Mechanisms : Preliminary pharmacological evaluations suggested that the compound might act on pain pathways similar to established analgesics, warranting further investigation into its efficacy and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.